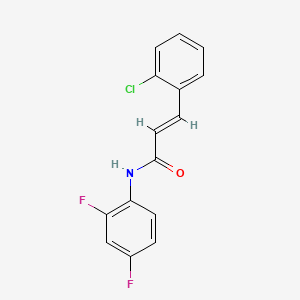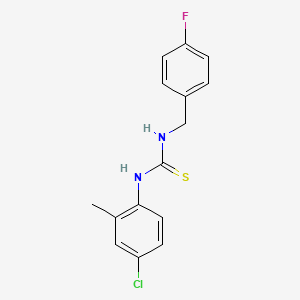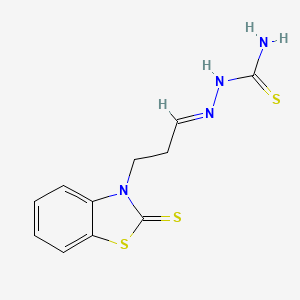
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CPAA and is synthesized through various methods. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of CPAA is not fully understood. However, it has been suggested that CPAA induces apoptosis in cancer cells by activating the caspase pathway. CPAA has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
CPAA has several advantages for lab experiments, including its potent biological activities, making it a promising candidate for drug development. Additionally, CPAA is relatively easy to synthesize, making it readily available for research purposes. However, CPAA also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for CPAA research, including further investigation of its mechanism of action, optimization of its biological activities for drug development, and evaluation of its potential toxicity and safety for human use. Additionally, CPAA can be used as a starting point for the synthesis of analogs with improved biological activities and reduced toxicity. Further research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Conclusion
In conclusion, CPAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA can be synthesized through various methods, and its mechanism of action is not fully understood. CPAA has several advantages for lab experiments, including its potent biological activities and relatively easy synthesis. However, CPAA also has limitations, including its potential toxicity and limited solubility in water. Future research on CPAA and its analogs can lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
CPAA is synthesized through various methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 2,4-difluorobenzaldehyde with 2-chlorobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA. Other methods of synthesizing CPAA include the reaction of 2,4-difluorobenzaldehyde with 2-chloro-N-(2-hydroxyethyl)aniline in the presence of a base to form the intermediate product, which is subsequently reacted with acryloyl chloride to produce CPAA.
Applications De Recherche Scientifique
CPAA has been found to exhibit potent biological activities, making it a promising candidate for drug development. CPAA has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, CPAA has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. CPAA has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-14-7-6-11(17)9-13(14)18/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQXFLNZWGTYGV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)

![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)





